molecular formula C26H30O6 B11503641 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl hexanoate

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl hexanoate

Cat. No.: B11503641
M. Wt: 438.5 g/mol
InChI Key: PCDCDSFRCUGVSZ-UHFFFAOYSA-N
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Description

4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl hexanoate is a complex organic compound that belongs to the class of xanthenes. Xanthenes are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. This particular compound is characterized by its unique structure, which includes a xanthene core, a methoxyphenyl group, and a hexanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl hexanoate typically involves a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of recyclable catalysts, such as cobalt-incorporated sulfated zirconia nanoparticles, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the xanthene core, converting them to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated xanthenes.

    Substitution: Various substituted xanthenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s xanthene core is known for its fluorescent properties, making it useful in imaging and diagnostic applications. It can also serve as a probe for studying biological processes.

Medicine

Medically, xanthenes and their derivatives have shown potential as therapeutic agents due to their anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for similar applications.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl hexanoate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dioxo-octahydroxanthene: Similar core structure but lacks the methoxyphenyl and hexanoate groups.

    2-Methoxyphenyl xanthene: Contains the methoxyphenyl group but lacks the hexanoate ester.

    Hexanoate-substituted xanthenes: Similar ester group but different aromatic substitutions.

Uniqueness

The uniqueness of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl hexanoate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its reactivity, while the hexanoate ester improves its solubility and stability.

Properties

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-methoxyphenyl] hexanoate

InChI

InChI=1S/C26H30O6/c1-3-4-5-12-23(29)32-19-14-13-16(15-22(19)30-2)24-25-17(27)8-6-10-20(25)31-21-11-7-9-18(28)26(21)24/h13-15,24H,3-12H2,1-2H3

InChI Key

PCDCDSFRCUGVSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC

Origin of Product

United States

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